4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline
Description
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-19(2,3)14-9-7-13(8-10-14)11-23-18-17-15(20)5-4-6-16(17)21-12-22-18/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNMKQJWZMNLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroquinazoline Intermediate Synthesis
A cornerstone of quinazoline functionalization involves the preparation of 4-chloro-5-fluoroquinazoline as a key intermediate. As demonstrated in, fluorinated quinazolines are synthesized by treating 2-amino-5-fluorobenzoic acid with thionyl chloride to form the corresponding amide, followed by cyclization using trimethoxymethane in dimethylformamide (DMF). Subsequent chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) yields 4-chloro-5-fluoroquinazoline.
Reaction Conditions :
Methoxy Group Installation via SNAr
The 4-chloro intermediate undergoes displacement with 4-(tert-butylphenyl)methanol under basic conditions. Search result highlights the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C for 12 hours to facilitate SNAr, achieving yields of 60–75%. The bulky tert-butyl group necessitates prolonged reaction times (up to 24 hours) to overcome steric hindrance.
Optimized Protocol :
- Substrate: 4-chloro-5-fluoroquinazoline (1 equiv.), 4-(tert-butylphenyl)methanol (1.2 equiv.).
- Base: K₂CO₃ (2 equiv.), Solvent: DMSO, 100°C, 24 hours.
- Workup: Extraction with dichloromethane (DCM), washing with acetic acid (5%), and purification via silica gel chromatography.
Transition Metal-Catalyzed C–H Activation Strategies
Iron-Catalyzed Quinazoline Synthesis
Chen et al. (2018) reported FeCl₂-catalyzed C(sp³)–H oxidation for quinazoline formation. Adapting this method, 2-alkylamino-5-fluorobenzonitrile derivatives react with Grignard reagents to form ketimine intermediates, which undergo oxidative cyclization in the presence of t-BuOOH (tert-butyl hydroperoxide). This route bypasses the need for pre-functionalized chloroquinazolines, offering a streamlined approach.
Key Steps :
- Grignard addition to 2-amino-5-fluorobenzonitrile.
- FeCl₂/t-BuOOH-mediated oxidation and cyclization.
- Aromatization to yield 5-fluoroquinazoline.
Advantages :
Cobalt-Catalyzed [4+2] Cycloaddition
Glorius et al. (2016) demonstrated Co-catalyzed formal [4+2] cycloaddition between benzimidates and dioxazolones to assemble quinazolines. For this compound, this method could incorporate the methoxy group during cyclization by using a pre-functionalized benzimidate bearing the tert-butylphenyl moiety.
Reaction Parameters :
- Catalyst: Cp*Co(CO)I₂ (5 mol%).
- Additive: AgSbF₆ (20 mol%), Solvent: DCE/NaOAc, 60°C.
- Yield: 48–99% (dependent on substituent steric effects).
Mitsunobu Reaction for Ether Linkage Construction
Direct Coupling of Alcohols and Chloroquinazolines
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables efficient ether bond formation between 4-chloro-5-fluoroquinazoline and 4-(tert-butylphenyl)methanol. Search result details the use of DEAD/PPh₃ in methylene chloride to couple phenolic derivatives with alcohols, achieving yields exceeding 80%.
Procedure :
- Substrates: 4-chloro-5-fluoroquinazoline (1 equiv.), 4-(tert-butylphenyl)methanol (1.5 equiv.).
- Reagents: DEAD (1.2 equiv.), PPh₃ (1.2 equiv.), Solvent: CH₂Cl₂, 0°C to RT.
- Purification: Column chromatography (ethyl acetate/hexane).
Advantages Over SNAr :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr | K₂CO₃, DMSO, 100°C | 60–75% | Cost-effective, scalable | Prolonged reaction times for bulky groups |
| Mitsunobu | DEAD/PPh₃, CH₂Cl₂, RT | 75–85% | High efficiency, mild conditions | Expensive reagents, phosphine byproducts |
| Fe-catalyzed C–H oxidation | FeCl₂, t-BuOOH, DMSO, 25°C | 43–86% | Avoids chlorination, modular | Limited substrate scope |
| Co-catalyzed cycloaddition | Cp*Co(CO)I₂, AgSbF₆, DCE, 60°C | 48–99% | Broad substituent tolerance | Requires specialized catalysts |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The tert-butyl group’s bulkiness impedes nucleophilic attack in SNAr. Strategies include:
Fluorine Compatibility
The electron-withdrawing –F group at position 5 deactivates the quinazoline ring, necessitating stronger bases (e.g., NaH) in SNAr. Alternative methods like Mitsunobu avoid electronic deactivation challenges.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thioquinazoline derivatives.
Scientific Research Applications
4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde
- 4-[(4-Tert-butylphenyl)methoxy]benzaldehyde
- 4-[(4-Tert-butylphenyl)methoxy]phenylmethanol
Uniqueness
4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H18FN3O
- CAS Number : 866009-22-5
- Molecular Weight : 299.34 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting the growth of specific strains.
| Pathogen | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 45 |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer). The IC50 values demonstrate its potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Comparison with Doxorubicin (IC50 μM) |
|---|---|---|
| A-549 | 0.08 | 0.04 |
| HCT-116 | 0.06 | 0.06 |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial and cancerous cells. Potential mechanisms include:
- Inhibition of DNA Gyrase : Similar to other quinazoline derivatives, it may inhibit bacterial DNA gyrase, leading to disruption in DNA replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis :
A study assessed the efficacy of various quinazoline derivatives against M. tuberculosis. The results indicated that compounds with similar structures to this compound showed promising results with MIC values indicating effective inhibition of bacterial growth . -
Cytotoxicity in Cancer Cell Lines :
In a comparative study, the compound was tested alongside known anticancer agents like doxorubicin. The findings revealed that it exhibited comparable cytotoxic effects on A-549 and HCT-116 cell lines, suggesting its potential utility in oncological applications .
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline, and how do reaction conditions influence yield?
A multi-step synthesis is typical for quinazoline derivatives. Begin with fluorination at the 5-position of the quinazoline core using a fluorinating agent like Selectfluor® under anhydrous conditions. Subsequent etherification at the 4-position can be achieved via nucleophilic aromatic substitution (SNAr) using 4-tert-butylbenzyl alcohol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Optimize reaction time and temperature to minimize side products, as excessive heating may degrade the tert-butyl group . Yield improvements (70–85%) are reported when using catalytic phase-transfer agents .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the tert-butyl and methoxy groups . Differential scanning calorimetry (DSC) can assess thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How can researchers optimize the biological activity of this compound against kinase targets?
Structure-activity relationship (SAR) studies suggest modifying the tert-butyl group to balance lipophilicity and steric hindrance. For example, replacing tert-butyl with cyclopropyl or trifluoromethyl groups may enhance target binding while maintaining solubility . Fluorine at the 5-position is critical for electronic effects; substituting it with chloro or nitro groups reduces potency in kinase inhibition assays . Use molecular docking to predict interactions with ATP-binding pockets in kinases like EGFR .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?
Discrepancies often arise from variations in cell permeability or metabolic activity. Perform parallel assays with isogenic cell lines (e.g., wild-type vs. kinase-mutant) to isolate mechanism-specific effects. Include solubility controls (e.g., DMSO concentration ≤0.1%) to rule out solvent interference. If cytotoxicity is inconsistent, validate via orthogonal methods like apoptosis assays or mitochondrial membrane potential measurements .
Q. How can mechanistic studies elucidate the compound’s off-target effects in vitro?
Employ kinome-wide profiling (e.g., using KinomeScan®) to identify off-target kinases. Pair this with siRNA knockdown of suspected targets to confirm functional relevance. For non-kinase off-targets, use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) . Cross-reference with databases like PubChem BioAssay to prioritize high-risk off-targets .
Q. What methodologies address low aqueous solubility during formulation for in vivo studies?
Solubility can be enhanced via co-solvents (e.g., PEG 400/water mixtures) or nanoformulation (e.g., liposomes or polymeric nanoparticles). Preformulation studies using dynamic light scattering (DLS) and HPLC stability testing are essential. If precipitation occurs in physiological buffers, consider prodrug strategies, such as esterification of the methoxy group .
Data Analysis and Validation
Q. How should researchers interpret conflicting results in enzyme inhibition vs. cellular assays?
Discrepancies may stem from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular uptake limitations. Normalize enzyme assay data to cellular ATP levels and measure intracellular compound concentrations via LC-MS. If cellular activity is lower than enzymatic IC₅₀, optimize delivery using cell-penetrating peptides or pH-sensitive carriers .
Q. What steps validate the purity of this compound in stability studies?
Use HPLC with dual detection (UV and MS) to monitor degradation products. Accelerated stability testing (40°C/75% RH for 6 months) identifies major degradation pathways (e.g., hydrolysis of the methoxy group). For quantitation, develop a validated LC-MS/MS method with a calibration curve (R² >0.99) and spike recovery tests (85–115%) .
Experimental Design
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
Apply density functional theory (DFT) to predict metabolic hotspots (e.g., tert-butyl oxidation). Molecular dynamics simulations assess binding kinetics to serum proteins like albumin. Use ADMET predictors (e.g., SwissADME) to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration if needed .
Q. What in vitro assays are recommended to evaluate the compound’s selectivity across kinase isoforms?
Use a panel of recombinant kinase isoforms (e.g., EGFR T790M vs. wild-type) in competition-binding assays. Measure IC₅₀ values under uniform ATP concentrations (e.g., 1 mM) and validate with cellular phosphorylation assays (Western blot). Cross-validate selectivity using CRISPR-edited cell lines expressing kinase mutants .
Tables for Key Comparisons
Table 1. Impact of Substituents on Kinase Inhibition (IC₅₀, nM)
Table 2. Stability of this compound Under Stress Conditions
| Condition | Major Degradation Product | % Purity Remaining (28 days) |
|---|---|---|
| Acidic (0.1 M HCl, 25°C) | 5-Fluoroquinazoline-4-ol | 72% ± 3 |
| Oxidative (3% H₂O₂, 40°C) | Sulfoxide derivative | 65% ± 4 |
| Photolytic (ICH Q1B) | No significant change | 98% ± 2 |
| Based on accelerated stability testing protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
